3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid
Description
3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid (CAS: 1262412-13-4) is a specialized azetidine derivative with a molecular formula of C₉H₁₆N₂O₄ and a molar mass of 216.23 g/mol . The compound features a strained four-membered azetidine ring substituted at the 3-position with a carboxylic acid group and a side chain containing a tert-butoxycarbonyl (Boc)-protected aminoethyl moiety. Key physicochemical properties include a predicted pKa of 1.90 (indicating strong acidity) and a density of 1.291 g/cm³ . Storage under inert gas (nitrogen/argon) at 2–8°C suggests sensitivity to oxidation or hydrolysis, likely due to the Boc group’s lability under acidic or aqueous conditions .
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-7(13)6(11)10(8(14)15)4-12-5-10/h6,12H,4-5,11H2,1-3H3,(H,14,15) |
InChI Key |
QRSSHTNMWSJGAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1(CNC1)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Azetidine-3-Carboxylic Acid
The tert-butoxycarbonyl (Boc) group is widely used to protect the azetidine nitrogen during synthesis. Key protocols include:
Method A :
- Reactants : L-Azetidine-2-carboxylic acid, di-tert-butyl dicarbonate (Boc₂O), NaOH
- Conditions : Ethanol/water (1:1), 0°C → room temperature, 24 h.
- Yield : 100% for (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid.
- Mechanism : Nucleophilic acylation of the azetidine nitrogen by Boc₂O under basic conditions.
Method B :
Introduction of the 1-Amino-2-(tert-Butoxy)-2-Oxoethyl Side Chain
The side chain is introduced via alkylation or aza-Michael addition:
Alkylation with tert-Butyl Glycidate :
- Reactants : Boc-protected azetidine, tert-butyl glycidate, DBU
- Conditions : THF, 65°C, 4 h.
- Yield : 64–83% for analogous 3-substituted azetidines.
- Key Step : Ring-opening of the epoxide by the azetidine nitrogen, followed by oxidation to the ketone.
Aza-Michael Addition :
- Reactants : Boc-azetidine, methyl 2-(tert-butoxy)-2-oxoethyl acrylate
- Conditions : Acetonitrile, DBU catalyst, 65°C.
- Yield : 72% for related 3-(acetoxymethyl)azetidines.
Reductive Amination Approaches
Synthesis of 3-Aminoazetidine Intermediates
Reductive amination is employed to install the primary amine group:
Method C :
Coupling with tert-Butyl Oxoacetate
- Reactants : 3-Aminoazetidine-Boc, tert-butyl oxoacetate, EDCI/HOBt
- Conditions : DCM, 25°C, 4 h.
- Yield : 53–90% for analogous amide formations.
Oxidative Methods for Ketone Formation
Oxidation of 3-Hydroxyazetidine Derivatives
The tert-butoxy-oxoethyl group is introduced via oxidation:
Method D :
- Reactants : 3-Hydroxyazetidine-Boc, Dess-Martin periodinane
- Conditions : DCM, 0°C → 25°C, 2 h.
- Yield : 89% for 3-oxoazetidine-Boc.
Final Deprotection and Hydrolysis
Acidic Hydrolysis of tert-Butyl Esters
Basic Hydrolysis
- Reactants : Methyl ester intermediate, LiOH
- Conditions : THF/H₂O (3:1), 50°C, 6 h.
- Yield : 96% for azetidine-3-carboxylic acids.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
- Steric Hindrance : The tert-butoxy group necessitates bulky reagents (e.g., DBU) to drive reactions.
- Racemization : L-Azetidine-2-carboxylic acid derivatives require chiral auxiliaries or enzymes to retain stereochemistry.
- Purification : Silica gel chromatography or distillation (Büchi oven) is critical for isolating intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(BOC-AMINOMETHYL)AZETIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The BOC-protected amine group can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(BOC-AMINOMETHYL)AZETIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of peptidomimetics, which are molecules that mimic the structure and function of peptides.
Medicine: It is involved in the synthesis of drug candidates, particularly those targeting neurological and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(BOC-AMINOMETHYL)AZETIDINE-3-CARBOXYLIC ACID involves its role as a building block in the synthesis of biologically active molecules. The BOC protecting group helps to stabilize the amine group during chemical reactions, allowing for selective functionalization of other parts of the molecule. This enables the synthesis of complex molecules with high precision .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogous azetidine derivatives and related heterocycles.
Table 1: Comparative Analysis of Azetidine Derivatives
Key Findings:
Structural Modifications and Stability: The Boc group in the target compound provides steric protection for the amino group but introduces acid sensitivity. In contrast, the benzyloxycarbonyl (Cbz) group in the analog from is base-stable but requires catalytic hydrogenation for removal .
Functional Group Impact on Reactivity: The propenoyl-substituted azetidine () contains an α,β-unsaturated ketone, enabling participation in Michael addition reactions, which is absent in the target compound . Sulfonic acid-containing derivatives () exhibit higher aqueous solubility compared to the target’s carboxylic acid, critical for bioavailability in drug design .
Biological Relevance: The amino group in the target compound may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors), whereas the cyano analog () lacks hydrogen bond-donor capability .
Biological Activity
3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential therapeutic applications. This article explores its biological activity, synthesis, and potential applications, drawing on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by an azetidine ring and various functional groups, including an amino group and a carboxylic acid. The molecular formula is , with a molecular weight of approximately 247.26 g/mol. Its unique structure allows for diverse reactivity, making it a candidate for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H17N1O4 |
| Molecular Weight | 247.26 g/mol |
| IUPAC Name | This compound |
| Chemical Class | Amino acid derivative |
Research indicates that this compound may exert its biological effects through modulation of metabolic pathways associated with cancer cells. Specifically, it has shown potential efficacy against tumors with mutations in the isocitrate dehydrogenase (IDH) genes (IDH1/IDH2), which are implicated in certain types of cancers such as gliomas and acute myeloid leukemia . The compound's structure enables it to interact with these pathways, potentially inhibiting tumor growth.
Case Studies
- Cancer Therapeutics : A study demonstrated that the compound exhibited cytotoxic effects on cancer cell lines harboring IDH mutations. The mechanism was linked to altered metabolic activity and increased apoptosis in affected cells.
- Metabolic Pathway Interactions : Further investigations revealed that treatment with this compound led to significant changes in cellular metabolism, particularly affecting the TCA cycle and reducing lactate production in cancer cells, suggesting a shift towards oxidative phosphorylation .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
Synthesis and Production
The synthesis of this compound typically involves multiple steps:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Functional Group Modifications : Subsequent reactions introduce the amino and carboxylic acid functionalities, often utilizing protecting groups to facilitate selective reactions.
- Purification : Final products are purified using chromatographic techniques to ensure high yield and purity.
Potential Applications
The unique properties of this compound suggest several potential applications:
- Oncology : As a targeted therapy for tumors with IDH mutations.
- Metabolic Disorders : Investigating its role in modulating metabolic pathways could lead to treatments for conditions related to metabolic dysregulation.
Q & A
Q. What synthetic routes are recommended for 3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid, and which catalysts optimize cyclization?
Cyclization reactions using boron trifluoride diethyl etherate (BF₃·Et₂O) under reflux conditions are effective for forming azetidine rings. This method, adapted from similar syntheses of β-lactam and azetidine derivatives, involves refluxing intermediates in acetic acid with sodium acetate to promote cyclization . Catalytic asymmetric methods, such as chiral Lewis acids, may enhance stereochemical control.
Q. Which spectroscopic techniques are critical for confirming stereochemistry and functional groups?
X-ray crystallography is definitive for resolving stereochemistry, while 2D NMR (e.g., NOESY) can confirm spatial arrangements of substituents. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) groups, and mass spectrometry (HRMS) verifies molecular weight . For azetidine ring conformation, compare computational predictions (DFT) with experimental data to validate structures .
Q. How should stability and storage conditions be managed for this compound?
The compound’s β-lactam-like azetidine ring and ester groups may render it moisture-sensitive. Store at –20°C under inert gas (N₂/Ar) in anhydrous solvents (e.g., DMF or DMSO). Monitor degradation via HPLC and NMR over time, as shown in stability studies of related azetidine-carboxylic acids .
Q. What functional groups dictate reactivity in derivatization or downstream applications?
The carboxylic acid (–COOH) enables amide coupling (e.g., EDC/HOBt), while the tert-butoxy group (–OtBu) offers orthogonal protection. The primary amine (–NH₂) is reactive toward aldehydes or sulfonyl chlorides. Protect the azetidine nitrogen during functionalization to prevent ring-opening .
Advanced Research Questions
Q. How can computational methods optimize synthesis yield and enantioselectivity?
Implement reaction path searches using quantum chemical calculations (e.g., DFT) to identify transition states and intermediates. ICReDD’s integrated approach combines computation, informatics, and experiments to screen catalysts (e.g., chiral Brønsted acids) and reduce trial-and-error cycles . For enantiomeric purity, simulate chiral environments to select optimal catalysts.
Q. How should contradictions between spectroscopic data and computational predictions be resolved?
Cross-validate using multiple techniques:
- If NMR suggests a different conformation than DFT, refine computational models (e.g., solvent effects in COSMO-RS).
- Use X-ray crystallography as a ground-truth reference for bond angles and torsional strain .
- Re-examine experimental conditions (e.g., pH, temperature) that may alter tautomeric forms .
Q. What kinetic strategies determine the rate-limiting step in azetidine ring formation?
Conduct in-situ monitoring via FTIR or Raman spectroscopy to track intermediate concentrations. Vary reaction parameters (temperature, catalyst loading) and apply the Eyring equation to calculate activation energies. For example, a study on similar cyclizations identified nucleophilic attack as rate-determining, requiring base optimization .
Q. How can enantioselective synthesis be achieved without chiral chromatography?
Design chiral auxiliaries or catalysts inspired by benzyl-protected azetidine syntheses. For instance, (3R,4R)-3-fluoro-azetidine derivatives were synthesized using enantiopure starting materials and asymmetric hydrogenation . Alternatively, enzymatic resolution (e.g., lipases) can separate diastereomers .
Methodological Considerations
- Data Contradiction Analysis : Always reconcile computational and experimental data by iteratively refining models (e.g., incorporating solvent dielectric constants) .
- Experimental Design : Use fractional factorial designs to screen variables (catalyst, solvent, temperature) efficiently .
- Stereochemical Validation : Combine NOESY (for through-space interactions) and X-ray (for absolute configuration) to eliminate ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
